(2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID
Overview
Description
(2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID is a compound that features an indole moiety, which is a significant structure in organic chemistry due to its presence in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID typically involves the coupling of an indole derivative with a propanoic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of the propanoic acid and the amino group of the indole derivative . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the propanoic acid can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the propanoic acid.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
(2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activities. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an indole moiety and a propanoic acid derivative.
(2S)-2-[(2-hydroxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid: Another compound with an indole moiety and a propanoic acid derivative, but with different substituents.
Uniqueness
(2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID is unique due to its specific combination of the indole moiety and the butanoylamino group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(15(19)20)17-14(18)8-4-5-11-9-16-13-7-3-2-6-12(11)13/h2-3,6-7,9-10,16H,4-5,8H2,1H3,(H,17,18)(H,19,20)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWQIRAILVPQQO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349335 | |
Record name | Indolebutyric acid-alanine conjugate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118546-30-8 | |
Record name | Indolebutyric acid-alanine conjugate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-[4-(1H-indol-3-yl)butanamido]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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